molecular formula C10H7ClFNO2 B8336622 5-(2-Chloroacetyl)-6-fluoroindolin-2-one

5-(2-Chloroacetyl)-6-fluoroindolin-2-one

Cat. No.: B8336622
M. Wt: 227.62 g/mol
InChI Key: OVCHPNNWSXUAFF-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)-6-fluoroindolin-2-one is a halogenated indolinone derivative characterized by a fluoro substituent at position 6 and a 2-chloroacetyl group at position 4. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity. The 2-chloroacetyl moiety facilitates nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and bioavailability in target molecules .

The molecular formula of this compound is C₁₀H₇Cl₂FNO₂, with a molecular weight of 284.08 g/mol. Its synthesis typically involves the reaction of 6-fluoroindolin-2-one derivatives with 2-chloroacetyl chloride under basic conditions, analogous to methodologies described for related compounds .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

5-(2-chloroacetyl)-6-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H7ClFNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)

InChI Key

OVCHPNNWSXUAFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
5-(2-Chloroacetyl)-6-fluoroindolin-2-one 5-(2-chloroacetyl), 6-fluoro C₁₀H₇Cl₂FNO₂ 284.08 Pharmaceutical intermediates; nucleophilic substitution
6-Chloro-5-fluoroindolin-2-one 6-chloro, 5-fluoro C₈H₅ClFNO 185.58 Precursor for heterocyclic synthesis
5-Chloroacetyl-6-chloroindolin-2-one (CAS 118307-04-3) 5-(2-chloroacetyl), 6-chloro C₁₀H₇Cl₂NO₂ 268.08 Agrochemical intermediates
6-Chloro-5-(2-chloroethyl)indolin-2-one (CAS 118289-55-7) 5-(2-chloroethyl), 6-chloro C₁₀H₉Cl₂NO 246.10 Reactive alkylating agent
6-Chloro-5-(2-hydroxyethyl)indolin-2-one (CAS 1187933-29-4) 5-(2-hydroxyethyl), 6-chloro C₁₀H₁₀ClNO₂ 227.65 Solubility-enhanced intermediate

Reactivity and Functional Group Analysis

  • Chloroacetyl vs. Chloroethyl/Hydroxyethyl Groups : The 2-chloroacetyl group in this compound provides superior electrophilicity compared to chloroethyl or hydroxyethyl substituents, enabling efficient coupling with amines or thiols . In contrast, hydroxyethyl derivatives (e.g., CAS 1187933-29-4) exhibit reduced reactivity but improved aqueous solubility .
  • Fluoro vs. Chloro at Position 6 : The 6-fluoro substituent in the target compound enhances metabolic stability compared to 6-chloro analogs (e.g., CAS 118307-04-3), a critical feature in drug design .

Pharmaceutical Relevance

  • The target compound’s chloroacetyl group is pivotal in constructing kinase inhibitors and antimicrobial agents. For example, it serves as a scaffold for covalent bond formation with cysteine residues in target proteins .
  • In contrast, 6-chloro-5-fluoroindolin-2-one (CAS 100487-74-9) is widely used in non-covalent interactions due to its smaller substituents .

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